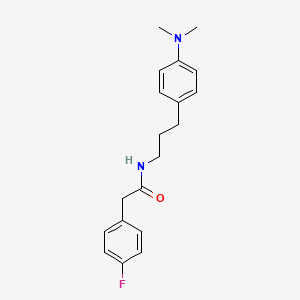
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is an organic compound with notable applications in various fields, including chemistry and pharmacology. This compound features distinct structural elements, such as a dimethylamino group, a propyl chain, and a fluorophenyl acetamide moiety, which contribute to its unique properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions, starting with the preparation of the key intermediates. The process includes:
Reaction of 4-fluoroacetophenone with ethyl acetate: : This involves Claisen condensation to form ethyl 4-fluorophenylacetoacetate.
Hydrogenation and amide formation: : Ethyl 4-fluorophenylacetoacetate is subjected to hydrogenation to yield 2-(4-fluorophenyl)acetoacetate, followed by amide formation with propylamine.
Dimethylamino substitution: : The final step involves introducing the dimethylamino group through a nucleophilic substitution reaction on the aromatic ring.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale, involving:
Use of larger reactors and continuous flow systems.
Optimization of reaction conditions to increase yield and purity.
Application of automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: : Often carried out using hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Sodium hydroxide or other bases for the nucleophilic substitution.
Major Products
Oxidation: : Formation of the corresponding carboxylic acid or ketone.
Reduction: : Reduction of the amide group to the corresponding amine.
Substitution: : Replacement of the fluorine atom with nucleophiles like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide finds applications in multiple areas:
Biology: : Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential, including as a precursor to active pharmaceutical ingredients.
Industry: : Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves:
Binding to molecular targets: : Such as enzymes or receptors in biological systems.
Interaction with cellular pathways: : Modulation of signal transduction pathways, affecting cellular processes.
Pathways involved: : May include pathways related to neurotransmission, metabolism, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can be compared with similar compounds based on its structural features and reactivity:
N-(3-(4-dimethylamino)phenyl)propyl)acetamide: : Lacks the fluorine atom, resulting in different reactivity and biological effects.
N-(3-(4-fluorophenyl)propyl)acetamide: : Does not contain the dimethylamino group, leading to reduced nucleophilicity.
N-(3-phenylpropyl)-2-(4-fluorophenyl)acetamide: : Lacks the dimethylamino substitution, affecting its interaction with nucleophiles and electrophiles.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure, preparation methods, and chemical reactivity make it an important subject of study in scientific research and industry.
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2896757.png)

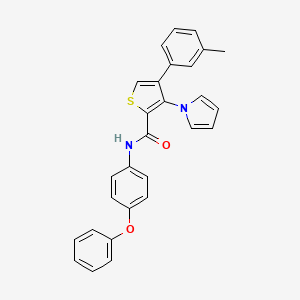

![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)
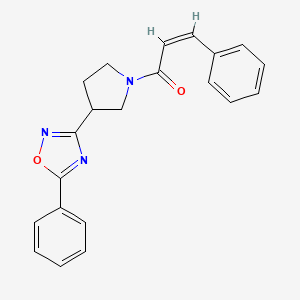
![n-[(2-Chlorophenyl)(cyano)methyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)
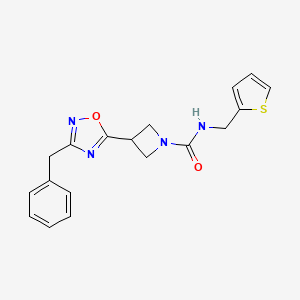
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
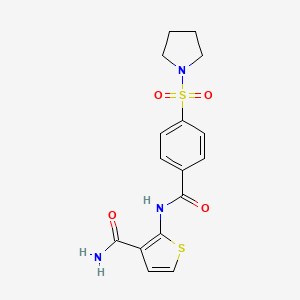
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
![propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2896780.png)
